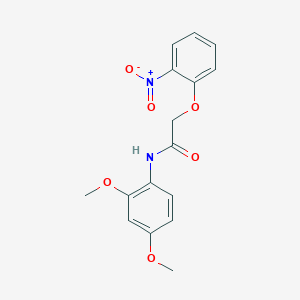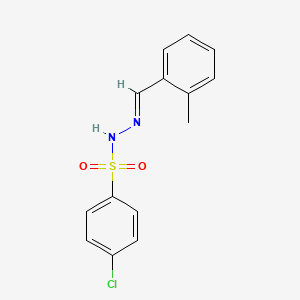![molecular formula C19H21N5O2 B5539393 1-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B5539393.png)
1-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)-3,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex pyrazole derivatives, similar to the compound , often involves regiospecific reactions. These reactions require precise control over the reaction conditions to ensure the correct regioisomer is formed. For instance, the synthesis of related compounds such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester showcases the need for single-crystal X-ray analysis for unambiguous structure determination due to the challenges in identifying regioisomers through spectroscopic techniques alone (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized by complex conformational arrangements. For example, compounds with similar structural motifs exhibit distinct conformational differences between their methoxybenzene and pyrazole rings, leading to unique molecular structures within the crystal lattice. These structural features are crucial for understanding the compound's reactivity and interaction with other molecules (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Properties
The chemical reactivity of pyrazole derivatives, including the compound , can be influenced by their molecular structure. The presence of functional groups such as methoxy and carboxylic acid groups can lead to a variety of chemical reactions. For example, the ability of carboxylic acid groups to form hydrogen-bonded dimers in the solid state is a common property that can affect the compound's solubility and reactivity (Kumarasinghe, Hruby, & Nichol, 2009).
Aplicaciones Científicas De Investigación
Supramolecular Materials
The study of hydrogen-bonded supramolecular materials highlights the versatile ability of pyrazole derivatives to form stable structures with potential applications in materials science. The thermal stability, fluorescence, and hydrogen-bonding ability of 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles, including methoxy-substituted compounds, indicate their suitability for designing supramolecular materials with tailored properties. Such materials could be useful in creating new types of sensors, catalysts, or materials with specific optical properties (Moyano et al., 2021).
Organic Light Emitting Diodes (OLEDs)
Research on helical molecules, including pyrazole derivatives, for use in OLEDs suggests that these compounds can contribute to the development of more efficient and stable light-emitting materials. The synthesis of isomeric helical molecules derived from alkylated 1H-pyrazolo[3,4-b]quinoline halides demonstrates their potential in forming glassy states conducive to high-quality film formation, which is crucial for OLED performance. The distinct glass transition temperatures and low racemization barriers of these compounds make them promising candidates for enhancing the durability and efficiency of OLED devices (Szlachcic et al., 2015).
Pharmaceutical Applications
While direct information on "1-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)-3,5-dimethyl-1H-pyrazole" was not found, the exploration of similar compounds, such as Pt(II) and Pd(II) complexes with pyrazole-containing ligands, indicates the potential of pyrazole derivatives in medicinal chemistry. These complexes have been evaluated for their anticancer properties, showing promising results in alkylating activity, cytotoxicity against leukemia cell lines, and induction of apoptosis. Such studies underscore the relevance of pyrazole derivatives in developing novel anticancer agents, suggesting a similar potential for the compound if explored in pharmaceutical research (Budzisz et al., 2004).
Propiedades
IUPAC Name |
[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]-[1-(2-methoxyphenyl)pyrazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-8-14(2)24(21-13)16-11-22(12-16)19(25)15-9-20-23(10-15)17-6-4-5-7-18(17)26-3/h4-10,16H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDLNQNRHNYRNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CN(C2)C(=O)C3=CN(N=C3)C4=CC=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)-3,5-dimethyl-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-ethoxyphenyl)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5539320.png)

![1-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-5-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5539330.png)
![N-(2-methoxyethyl)-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5539333.png)


![isopropyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5539348.png)
![4-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5539356.png)

![2-{[(4-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B5539365.png)
![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5539382.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide](/img/structure/B5539396.png)